molecular formula C17H16N2O3 B2779205 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1211759-75-9

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2779205
CAS No.: 1211759-75-9
M. Wt: 296.326
InChI Key: JNMZJGZVJWRDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring fused to an isoxazole ring, and a cyclobutanecarboxamide group

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(11-5-3-6-11)18-10-13-9-16(22-19-13)15-8-12-4-1-2-7-14(12)21-15/h1-2,4,7-9,11H,3,5-6,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMZJGZVJWRDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The isoxazole ring can be introduced through the reaction of hydroxylamine with appropriate precursors. Finally, the cyclobutanecarboxamide group is added through amide bond formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. Catalysts and specific reaction conditions are optimized to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for further pharmacological studies:

  • Antimicrobial Properties : Several studies have indicated that isoxazole derivatives, including those related to benzofuran, possess notable antimicrobial activities. For instance, derivatives have shown efficacy against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents .
  • Anticancer Activity : Research has highlighted the cytotoxic effects of benzofuran and isoxazole derivatives against cancer cell lines. Specific compounds have been evaluated for their ability to inhibit tumor growth, indicating a promising avenue for cancer treatment .
  • Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis .

Table 1: Summary of Biological Evaluations

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro testing against bacterial strainsActive against multiple species
CytotoxicityMTT assay on cancer cell linesSignificant inhibition of cell proliferation
AntitubercularMIC determination against Mycobacterium tuberculosisEffective at low concentrations

Case Study Insights

  • Cytotoxic Studies : A study focused on the synthesis of newer benzofuran-isoxazole derivatives revealed that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the benzofuran and isoxazole moieties could enhance biological activity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of synthesized derivatives against common pathogens. Results showed that specific substitutions on the benzofuran ring improved activity against resistant strains of bacteria .

Mechanism of Action

The mechanism by which N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.

  • Isoxazole derivatives: Compounds containing the isoxazole ring, but with different substituents.

  • Cyclobutanecarboxamide derivatives: Compounds with the cyclobutanecarboxamide group, but different core structures.

Uniqueness: N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to its combination of the benzofuran and isoxazole rings, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity based on available literature, including molecular interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety connected to an isoxazole ring and a cyclobutanecarboxamide group. The structural formula can be represented as:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

This structure is significant as it combines multiple pharmacophoric elements that may contribute to its biological activity.

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The benzofuran and isoxazole components have been associated with inhibitory effects on various enzymes and receptors.

  • Inhibition of Enzymatic Activity : Benzofuran derivatives have shown promise as inhibitors of viral polymerases, particularly in the context of Hepatitis C virus (HCV). For instance, molecular docking studies reveal that benzofuran-based compounds can effectively bind to the NS5B RNA-dependent RNA polymerase, which is crucial for viral replication .
  • Antimicrobial Properties : Compounds derived from benzofuran have demonstrated antimicrobial activity against various pathogens. The incorporation of isoxazole rings enhances the interaction with microbial targets, potentially increasing efficacy .

1. Antiviral Activity

A study conducted on benzofuran-based inhibitors highlighted their potential against HCV. The research utilized molecular docking techniques to evaluate binding affinities with the NS5B enzyme. Compounds similar to this compound showed promising results with binding energies ranging from -12.63 to -16.09 kcal/mol . This suggests a strong potential for antiviral applications.

2. Antimicrobial Efficacy

Another investigation focused on the synthesis of new 3-substituted benzofuran derivatives, revealing significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized that modifications in the benzofuran structure could enhance bioactivity . This indicates that this compound may also possess similar antimicrobial properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
BF1AntiviralNS5B RNA polymerase inhibition
BF8AntimicrobialBroad-spectrum antibacterial
BF12AnticancerApoptosis induction in cancer cell lines

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves:

  • Benzofuran precursor synthesis via cyclization of substituted phenols or aldehydes under acidic conditions.
  • Isoxazole ring formation using nitrile oxide cycloaddition with alkynes, optimized at 60–80°C in toluene or THF .
  • Coupling of the isoxazole intermediate with cyclobutanecarboxamide via nucleophilic substitution or amide bond formation, requiring catalysts like EDCI/HOBt in DMF .
    • Critical factors : Solvent polarity, temperature control during cycloaddition, and stoichiometric ratios of reagents significantly affect purity (>90% achievable with HPLC purification) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • 1H/13C NMR resolves benzofuran aromatic protons (δ 6.8–7.5 ppm) and cyclobutane methylene groups (δ 2.5–3.2 ppm).
  • High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]+ with <2 ppm error.
  • X-ray crystallography validates stereochemistry, particularly for cyclobutane ring puckering .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations.
  • Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Antimicrobial disk diffusion against Gram-positive/negative strains, noting zones of inhibition ≥8 mm as significant .

Advanced Research Questions

Q. How can the cyclobutane carboxamide coupling step be optimized for scalability?

  • Ultrasound-assisted synthesis reduces reaction time (2–4 hours vs. 12 hours) and improves yields (85% vs. 65%) by enhancing reagent diffusion .
  • Microwave irradiation (100–120°C, 50 W) accelerates amide bond formation while minimizing side products like N-acylurea .
  • Solvent screening : Polar aprotic solvents (DMF, DMAc) outperform THF in achieving >90% conversion .

Q. How to resolve contradictory bioactivity data across assay systems?

  • Assay validation : Compare results under standardized conditions (e.g., pH 7.4, 37°C, serum-free media) to eliminate environmental variability.
  • Metabolite profiling : Use LC-MS to identify active metabolites in hepatic microsome models that may explain discrepancies between in vitro and in vivo results .
  • Structural analogs : Test fluorinated (e.g., 2-fluorophenoxy) vs. chlorinated derivatives; fluorine’s electronegativity may enhance target binding but reduce solubility, altering apparent activity .

Q. What role does the cyclobutane ring play in target binding compared to cyclohexane or benzene analogs?

  • Conformational analysis (DFT calculations) shows the cyclobutane’s puckered geometry creates a 110° dihedral angle, favoring hydrophobic interactions in enzyme pockets over planar systems .
  • SAR studies : Cyclobutane derivatives exhibit 3–5x higher affinity for COX-2 vs. cyclohexane analogs due to reduced steric hindrance .

Q. Which computational models best predict ADMET properties for this scaffold?

  • SwissADME : Predicts moderate intestinal absorption (Caco-2 permeability: 5 × 10⁻⁶ cm/s) and CYP3A4-mediated metabolism.
  • ProtoSAR : Flags potential hepatotoxicity (structural similarity to benzofuran hepatotoxins) requiring in vitro validation in HepG2 cells .
  • Molecular dynamics simulations : Reveal stable binding to serum albumin (ΔG = −8.2 kcal/mol), suggesting prolonged half-life .

Data Contradiction Analysis

  • Case example : A study reports IC50 = 2 µM against EGFR kinase, while another shows no activity at 50 µM.
    • Resolution : Verify assay parameters—ATP concentration (10 µM vs. 1 mM) can alter competitive inhibition outcomes. Test under uniform conditions (1 mM ATP, pH 7.4) .
    • Structural verification : Confirm compound integrity post-assay via LC-MS to rule out degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.